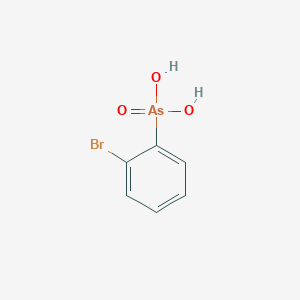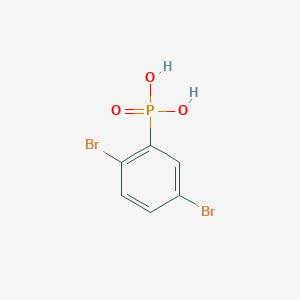
(2,5-Dibromophenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dibromophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further bonded to a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromophenyl)phosphonic acid typically involves the bromination of phenylphosphonic acid. One common method is the direct bromination of phenylphosphonic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dibromophenyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
- Substituted phenylphosphonic acids
- Phosphonic acid derivatives
- Complex organic molecules through coupling reactions
Wissenschaftliche Forschungsanwendungen
(2,5-Dibromophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2,5-Dibromophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the phosphonic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic acid: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
(2,4-Dibromophenyl)phosphonic acid: Similar structure but with bromine atoms at different positions, leading to variations in reactivity and applications.
(2,5-Dichlorophenyl)phosphonic acid:
Uniqueness: (2,5-Dibromophenyl)phosphonic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
59326-21-5 |
|---|---|
Molekularformel |
C6H5Br2O3P |
Molekulargewicht |
315.88 g/mol |
IUPAC-Name |
(2,5-dibromophenyl)phosphonic acid |
InChI |
InChI=1S/C6H5Br2O3P/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
InChI-Schlüssel |
FZQIGSTUXWSVRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)P(=O)(O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


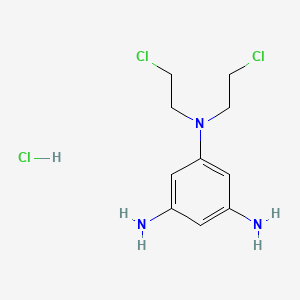
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)


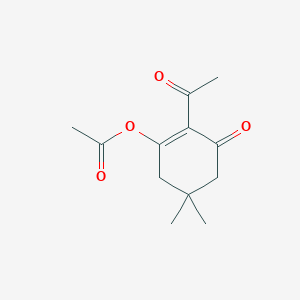

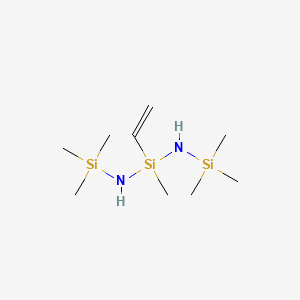
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
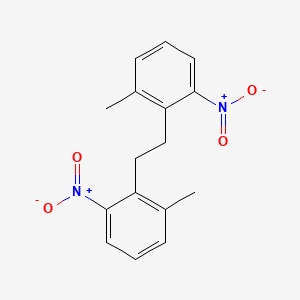
![Methyl {[(thiiran-2-yl)methyl]sulfanyl}acetate](/img/structure/B14616480.png)
![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)
